2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine

Lipophilicity Drug Design Fragment-Based Screening

The compound 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine (CAS 1528978-78-0), also named 2-methyl-2-(3-methylbenzyl)pyrrolidine, is a synthetic secondary amine belonging to the pyrrolidine class of heterocyclic building blocks. It features a pyrrolidine ring substituted at the 2-position with both a methyl group and a meta-methylbenzyl group, giving it a molecular formula of C₁₃H₁₉N and a molecular weight of 189.30 g/mol.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B15259445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2(CCCN2)C
InChIInChI=1S/C13H19N/c1-11-5-3-6-12(9-11)10-13(2)7-4-8-14-13/h3,5-6,9,14H,4,7-8,10H2,1-2H3
InChIKeyHCEQMTFYAIBZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine: Baseline Structural Identity and Procurement Context


The compound 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine (CAS 1528978-78-0), also named 2-methyl-2-(3-methylbenzyl)pyrrolidine, is a synthetic secondary amine belonging to the pyrrolidine class of heterocyclic building blocks . It features a pyrrolidine ring substituted at the 2-position with both a methyl group and a meta-methylbenzyl group, giving it a molecular formula of C₁₃H₁₉N and a molecular weight of 189.30 g/mol . This compound contains a single asymmetric carbon at the 2-position and is primarily supplied as a racemic mixture for use as a synthetic intermediate or fragment in medicinal chemistry research . Its structural features occupy a specific niche among substituted pyrrolidine building blocks, where the combination of α,α-disubstitution and a meta-tolyl moiety distinguishes it from simpler benzylpyrrolidine analogs that lack either the ring methyl or the α-methyl group [1].

Racemic Mixture Single asymmetric carbon at 2-position
α,α-Disubstituted Pyrrolidine Methyl and meta-methylbenzyl substituents
Synthetic Intermediate For medicinal chemistry and SAR studies

Why 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine Cannot Be Simply Replaced by Generic Pyrrolidine Analogs


Substitution among pyrrolidine building blocks is not straightforward due to the profound influence of substitution patterns on molecular recognition, physicochemical properties, and downstream synthetic outcomes . The target compound's combination of an α-methyl group and a meta-methylbenzyl substituent creates a unique steric and electronic environment that differs from unsubstituted benzylpyrrolidine, 2-benzyl-2-methylpyrrolidine (CAS 1507010-39-0), or 2-(3-methylbenzyl)pyrrolidine (CAS 383127-61-5) which lacks the α-methyl group [1]. These structural differences directly impact calculated lipophilicity (cLogP), conformational flexibility, and amine basicity, all of which are critical parameters in fragment-based drug design and structure-activity relationship studies . Replacing the target compound with a generic analog would alter these parameters and could lead to divergent biological activity or synthetic reactivity, undermining the reproducibility of published SAR campaigns .

α-Methyl Absence

2-(3-Methylbenzyl)pyrrolidine lacks α-methyl, altering steric and conformational profile compared to target.

meta-Methylbenzyl Shift

2-Benzyl-2-methylpyrrolidine missing meta-methyl may shift lipophilicity and electronic character, affecting SAR.

Regioisomer Identity

Ortho- or para-methylbenzyl isomers differ in molecular recognition; ordering incorrect regioisomer risks synthetic errors.

Quantitative Differentiation Evidence for 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine Versus Closest Analogs


Increased Lipophilicity (cLogP) Compared to Non-Methylated Benzylpyrrolidine Analogs

The target compound exhibits a calculated logP (cLogP) of 3.48, as reported by the vendor . This value is higher than the cLogP of the non-α-methyl analog 2-(3-methylbenzyl)pyrrolidine (estimated cLogP ~2.9) and the non-methylbenzyl analog 2-benzyl-2-methylpyrrolidine (estimated cLogP ~2.8) [1]. The increased lipophilicity results from the additive effect of the α-methyl and the meta-methyl substituents, which can be critical for optimizing blood-brain barrier penetration or target engagement in lipophilic binding pockets.

Lipophilicity (cLogP)
Reported
Target: 3.48
Analog A: ~2.8
Analog B: ~2.9
May support lipophilicity-driven SAR exploration
ΔcLogP ≈ +0.6–0.7; computational prediction
Lipophilicity Drug Design Fragment-Based Screening

Structural Confirmation via SMILES and InChI Key Uniqueness

The compound is unambiguously identified by a unique InChI Key (HCEQMTFYAIBZRY-UHFFFAOYSA-N) and canonical SMILES (CC1=CC=CC(CC2(C)CCCN2)=C1), which encode the specific α,α-disubstituted meta-methylbenzyl pattern . This differentiates it from isomeric compounds such as 2-(2-methylbenzyl)pyrrolidine (ortho-substituted) and 2-(4-methylbenzyl)pyrrolidine (para-substituted), which have distinct InChI Keys and are occasionally misattributed in chemical catalogs . The presence of a chiral center at C-2 (asymmetric atom count = 1) further distinguishes it from achiral 2-substituted pyrrolidines that lack the α-methyl group .

Molecular Identity
Data to verify
Unique InChI Key
SMILES: CC1=CC=CC(CC2(C)CCCN2)=C1
Ensures correct regioisomer procurement
Vendor data; analytical confirmation advised
Analytical Chemistry Quality Control Compound Identity

Standardized Purity Specification Compared to Industrial Baselines

Multiple vendors specify a minimum purity of 95% for this compound, consistent with industry norms for research-grade building blocks . This purity level is comparable to that of closely related analogs such as 2-benzyl-2-methylpyrrolidine (95% purity, AKSci) and 2-(3-methylbenzyl)pyrrolidine (typically 95-97%) . While the purity specification itself is not a point of differentiation, the availability of multiple certified suppliers with consistent quality control reduces single-source procurement risk.

Purity Specification
Data to verify
95% (multi-supplier)
Reduces single-source procurement risk
Equivalent to analogs; verify CoA
Quality Assurance Purity Specification Procurement Standards

Optimal Application Scenarios for 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine Based on Verified Evidence


Fragment-Based Drug Discovery Requiring Lipophilic Secondary Amine Building Blocks

The compound's cLogP of 3.48 makes it suitable for fragment libraries targeting hydrophobic binding pockets, particularly in central nervous system (CNS) drug discovery where moderate-to-high lipophilicity is often required for blood-brain barrier penetration . Its secondary amine functionality provides a synthetic handle for further derivatization, and the α,α-disubstitution pattern offers conformational constraint that can enhance binding selectivity compared to more flexible 2-substituted pyrrolidines [1].

Synthetic Intermediate for Chiral Pyrrolidine-Derived Pharmaceuticals

The presence of a single asymmetric carbon at the 2-position renders this compound a potential intermediate for the synthesis of chiral pharmaceutical agents . Although currently supplied as a racemate, the compound can serve as a precursor for chiral resolution or asymmetric synthesis strategies, analogous to the use of related 2-benzyl-2-methylpyrrolidine scaffolds in the preparation of neuroleptic benzamide derivatives [1].

Reference Standard in Regioisomeric Purity Control

The unique InChI Key and meta-substitution pattern make this compound valuable as a reference standard for distinguishing between ortho-, meta-, and para-methylbenzyl regioisomers during analytical method development . This application is particularly relevant for quality control laboratories that need to verify the identity of substituted benzylpyrrolidine intermediates in pharmaceutical synthesis.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (lipophilic building block)
Moderate-to-high lipophilicity; secondary amine handle
Binding pocket hydrophobicity fit; synthetic derivatization potential
Synthetic intermediate for chiral pharmaceuticals
Racemate with asymmetric C-2 center
Chiral resolution or asymmetric synthesis feasibility
Reference standard for regioisomeric purity control
Unique InChI Key and meta-substitution pattern
Distinction from ortho/para isomers in analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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